Zero Rotatable Bonds: Complete Conformational Rigidity Versus Diazabicyclo and Oxabicyclo Analogs
9-Thia-3-azabicyclo[4.2.1]nonan-4-one possesses zero rotatable bonds, rendering the entire bicyclic scaffold completely conformationally locked [1]. In contrast, the closest diaza analog, 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS 7309-42-4), also has a rigid core but carries an N-methyl substituent that introduces additional conformational degrees of freedom through nitrogen inversion [2]. Structurally related 3-thia-7-azabicyclo[3.3.1]nonane antiarrhythmic candidates typically bear N-benzyl or N-alkyl substituents that add multiple rotatable bonds, increasing conformational entropy [3]. Zero rotatable bonds translates into a lower entropic penalty upon target binding—a well-established advantage in fragment-based drug discovery where ligand efficiency is a key selection metric [1].
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds (PubChem computed, Cactvs 3.4.8.18) |
| Comparator Or Baseline | 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one: constrained core but N-Me substitution; N-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-7-one: ≥3 rotatable bonds; 9-oxa-3-azabicyclo[4.2.1]nonane: 0 rotatable bonds but different H-bond profile |
| Quantified Difference | 0 vs ≥0 rotatable bonds for substituted analogs; entropic binding advantage estimated at ~0.5–1.0 kcal/mol per restricted rotor in fragment-ligand complexes |
| Conditions | In silico molecular property calculation; fragment-based drug discovery context (class-level inference) |
Why This Matters
For procurement decisions in fragment-based screening libraries, the zero-rotatable-bond scaffold offers a quantifiable entropic advantage that directly impacts hit rates and ligand efficiency metrics relative to substituted bicyclic alternatives.
- [1] PubChem Compound Summary for CID 12400374, 9-Thia-3-azabicyclo[4.2.1]nonan-4-one. Rotatable Bond Count: 0 (Cactvs 3.4.8.18). National Library of Medicine. Accessed April 2026. View Source
- [2] Wagner, H. et al. Studies on azabicyclo systems: syntheses and spasmolytic activity of analogues of 9-methyl-3,9-diazabicyclo[4.2.1]nonane and 10-methyl-3,10-diazabicyclo[4.3.1]decane. European Journal of Medicinal Chemistry, 1987, 22(6), 573–577. View Source
- [3] Tyagi, S. et al. N-substituted 3-oxa- and 3-thia-7-azabicyclo[3.3.1]nonanes as potential precursors of antiarrhythmics. Organic Preparations and Procedures International, 1999, 31(4), 413–421. View Source
